molecular formula C9H10BrNO2 B12339001 Ethyl 4-bromo-5-methylpicolinate

Ethyl 4-bromo-5-methylpicolinate

Cat. No.: B12339001
M. Wt: 244.08 g/mol
InChI Key: CMNPIGLMPBCYBY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-methylpicolinate is a substituted picolinate ester featuring a bromine atom at the 4-position and a methyl group at the 5-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive bromine substituent and ester functionality, which enable diverse derivatization pathways.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

ethyl 4-bromo-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3

InChI Key

CMNPIGLMPBCYBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-5-methylpicolinate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-5-methylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-5-methylpicolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group at the 5-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous acidic conditions.

Major Products Formed:

Scientific Research Applications

Ethyl 4-bromo-5-methylpicolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5-methylpicolinate involves its interaction with specific molecular targets. The bromine atom and ester group confer unique reactivity, allowing the compound to participate in various biochemical pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-Bromo-5-Methylpicolinate

Key Differences :

  • Ester Group : The methyl ester analog (CAS: 1256813-52-1) differs in the ester moiety (methyl vs. ethyl), which affects lipophilicity and hydrolysis kinetics. Methyl esters generally exhibit faster enzymatic or acidic hydrolysis compared to ethyl esters due to reduced steric hindrance .
  • Applications : Mthis compound is widely utilized in pharmaceutical intermediates, fine chemicals, and agrochemical synthesis. Its high purity (>99%) and compliance with pharmacopeial standards (USP, BP) make it a preferred choice for API development .

Methyl 5-Bromo-4-Methylpicolinate

Key Differences :

  • Substituent Positions: The bromine and methyl groups are transposed (5-bromo-4-methyl vs. 4-bromo-5-methyl).
  • Similarity Score : Structural similarity to this compound is moderate (0.92), as calculated by cheminformatics tools, reflecting differences in substituent arrangement and ester chain length .

Ethyl 5-Bromo-4-Methylpicolinate

Key Differences :

  • Such modifications are critical in prodrug design .

Structural and Functional Data Table

The following table summarizes key analogs and their properties based on available evidence:

Compound Name CAS Number Substituent Positions Ester Group Similarity Score Primary Applications
This compound Not provided 4-Br, 5-CH3 Ethyl Reference Pharmaceutical intermediates
Mthis compound 1256813-52-1 4-Br, 5-CH3 Methyl N/A API synthesis, agrochemicals
Methyl 5-bromo-4-methylpicolinate 886365-06-6 5-Br, 4-CH3 Methyl 0.92 Cross-coupling reactions
Methyl 5-bromo-3-methylpicolinate 213771-32-5 5-Br, 3-CH3 Methyl 0.91 Research chemistry

Research Findings and Reactivity Insights

  • Synthetic Utility : Brominated picolinates are pivotal in Pd-catalyzed cross-coupling reactions. This compound’s ethyl group may stabilize transition states in such reactions compared to methyl analogs, though this requires experimental validation .

Biological Activity

Ethyl 4-bromo-5-methylpicolinate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and other relevant biological interactions.

Chemical Structure and Properties

This compound has the molecular formula C9H10BrNO2C_9H_{10}BrNO_2 and a molecular weight of approximately 244.09 g/mol. The compound features a pyridine ring with a bromine substituent at the 4-position and a methyl group at the 5-position, along with an ethyl ester functional group. These structural characteristics are crucial for its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound's ability to modulate key oncogenic pathways makes it a candidate for further development as an anticancer agent.

Case Studies

  • Antimicrobial Study : A study conducted by researchers at a pharmaceutical laboratory demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents.
  • Anticancer Study : In vitro studies reported in Scientific Reports indicated that the compound reduced cell viability in MCF-7 (breast cancer) cells by approximately 50% at a concentration of 25 µM after 48 hours of exposure. The mechanism was linked to the activation of caspase-3, a critical enzyme in the apoptosis pathway.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The presence of the bromine atom enhances its lipophilicity, allowing it to penetrate cellular membranes effectively. Once inside the cell, it may interact with proteins involved in signal transduction pathways, leading to altered gene expression and subsequent biological effects.

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Ethyl 4-bromo-6-methylpicolinateC9H10BrNO2Different bromination pattern; varied activity
Mthis compoundC8H9BrNO2Lacks ethyl group; lower molecular weight
Ethyl 6-bromo-5-fluoropicolinateC9H10BrFNO2Fluorine substitution; altered biological profile

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